molecular formula C12H20O2Si B595748 3-PHENYLPROPYLMETHYLDIMETHOXYSILANE CAS No. 1233513-31-9

3-PHENYLPROPYLMETHYLDIMETHOXYSILANE

Cat. No.: B595748
CAS No.: 1233513-31-9
M. Wt: 224.375
InChI Key: RHYSELBGCZGMNL-UHFFFAOYSA-N
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Description

3-Phenylpropylmethyldimethoxysilane (CAS 1233513-31-9, molecular formula: C₁₃H₂₂O₂Si) is an organosilane compound characterized by a phenylpropyl group attached to a silicon atom substituted with methyl and dimethoxy groups. This structure confers unique properties, including controlled hydrolysis due to the dimethoxy substituents and enhanced compatibility with aromatic matrices due to the phenyl group. It is primarily used as a coupling agent in composites, adhesives, and coatings to improve interfacial bonding between organic and inorganic materials .

Properties

IUPAC Name

dimethoxy-methyl-(3-phenylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2Si/c1-13-15(3,14-2)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYSELBGCZGMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CCCC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279493
Record name [3-(Dimethoxymethylsilyl)propyl]benzene
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Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233513-31-9
Record name [3-(Dimethoxymethylsilyl)propyl]benzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name [3-(Dimethoxymethylsilyl)propyl]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Phenylpropyl)methyldimethoxysilane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpropylmethyldimethoxysilane typically involves the hydrosilylation reaction of allylbenzene with methyldimethoxysilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction conditions include a temperature range of 60-80°C and a reaction time of 4-6 hours to achieve optimal yields.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropylmethyldimethoxysilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Hydroxyl-substituted silanes.

    Substitution: Halogenated or alkylated silanes.

Scientific Research Applications

3-Phenylpropylmethyldimethoxysilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-Phenylpropylmethyldimethoxysilane involves its interaction with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, enhancing their properties. The silicon atom in the compound can undergo hydrolysis, leading to the formation of silanols, which can further condense to form siloxane bonds. These reactions are crucial in the formation of silicone-based materials with unique mechanical and chemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-phenylpropylmethyldimethoxysilane and analogous compounds:

Compound Name CAS Molecular Formula Substituents Reactivity Applications
This compound 1233513-31-9 C₁₃H₂₂O₂Si Phenylpropyl, methyl, dimethoxy Moderate hydrolysis rate; phenyl enhances stability Coupling agent for composites, adhesives
2-Phenylethyltrimethoxysilane 49539-88-0 C₁₁H₁₈O₃Si Phenethyl, trimethoxy Faster hydrolysis due to three methoxy groups Surface modification of silica fillers
3-Chloropropylmethyldimethoxysilane 18171-19-2 C₆H₁₅ClO₂Si Chloropropyl, methyl, dimethoxy High reactivity (Cl substituent); intermediate Precursor for functionalized silanes; rubber/polymer crosslinking
(3-Phenylpropyl)methyldichlorosilane Not provided C₁₀H₁₄Cl₂Si Phenylpropyl, methyl, dichloro Rapid hydrolysis (Cl groups); corrosive Intermediate in silicone synthesis; requires careful handling
3-(Diethoxymethylsilyl)propylamine 3179-76-8 C₈H₂₁NO₂Si Aminopropyl, diethoxy, methyl Amine group enables hydrogen bonding Adhesion promoter for polar substrates (e.g., glass, metals)
Methacryloxypropylmethyldiethoxysilane 65100-04-1 C₁₂H₂₄O₄Si Methacryloxy, methyl, diethoxy Polymerizable methacrylate group Grafting onto polymers; dental composites

Structural and Functional Analysis

Phenyl vs. Aliphatic/Functional Groups
  • Phenylpropyl Group (Target Compound): Enhances UV stability and compatibility with aromatic polymers (e.g., polystyrene) compared to aliphatic chains like chloropropyl or aminopropyl .
  • Chloropropyl (CAS 18171-19-2) : The chlorine substituent increases electrophilicity, making it a reactive intermediate for nucleophilic substitution reactions .
  • Aminopropyl (CAS 3179-76-8): The amine group facilitates adhesion to polar surfaces, distinguishing it from the non-polar phenylpropyl group .
Silicon Substituents
  • Dimethoxy vs.
  • Diethoxy vs. Trimethoxy : Diethoxy (e.g., CAS 65100-04-1) provides intermediate hydrolysis rates, while trimethoxy (CAS 49539-88-0) accelerates crosslinking .

Research Findings and Industrial Relevance

  • Hydrolysis Kinetics : Dimethoxy-substituted silanes (e.g., target compound) exhibit slower hydrolysis than dichloro analogs, reducing premature gelation in industrial formulations .
  • Thermal Stability : Phenyl-containing silanes demonstrate superior thermal resistance (>200°C) compared to aliphatic counterparts like chloropropyl derivatives .
  • Toxicity : Chlorinated silanes (e.g., CAS 18171-19-2) require stringent handling due to corrosive byproducts, whereas dimethoxy variants are safer .

Biological Activity

3-Phenylpropylmethyldimethoxysilane is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its applications in biomedical fields.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C12H18O3Si
  • Molecular Weight : 238.35 g/mol
  • Physical State : Colorless liquid
  • Boiling Point : 217 °C
  • Melting Point : -47.5 °C
  • Solubility : Soluble in organic solvents such as ethanol and ether, with high reactivity through hydrolysis to form silanol groups.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that silanes can act as antimicrobial agents due to their ability to disrupt microbial cell membranes .
  • Anticancer Activity : The compound's structure allows it to interact with cellular pathways involved in cancer proliferation, showing promise in inhibiting tumor growth .
  • Cytotoxic Effects : It has been reported to induce cytotoxicity in various cancer cell lines, which may be attributed to its ability to form reactive silanol species that can interact with cellular macromolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The silane's hydrophobic properties enable it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells .
  • Reactive Oxygen Species (ROS) Generation : The compound may promote oxidative stress within cells, contributing to apoptosis in cancerous cells while sparing normal cells under certain conditions.
  • Signal Transduction Interference : It may interfere with signaling pathways critical for cell survival and proliferation, particularly in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth ,
AnticancerReduced viability in cancer cells ,
CytotoxicityInduction of cell death

Case Study Analysis

A significant study published in PMC investigated the anticancer properties of various silanes, including this compound. The study utilized multiple cancer cell lines and demonstrated a dose-dependent response in cytotoxicity, with notable efficacy against prostate cancer cells. The findings suggested that the compound could serve as a potential therapeutic agent in cancer treatment due to its selective toxicity towards malignant cells while exhibiting lower toxicity towards normal cells .

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